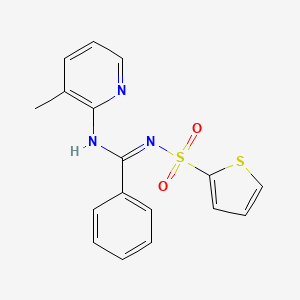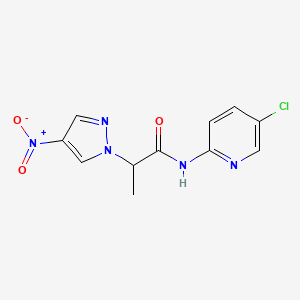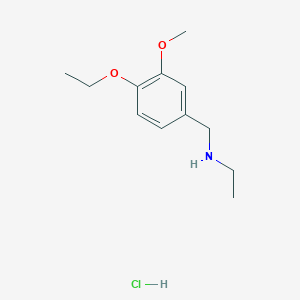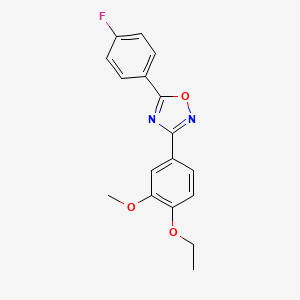![molecular formula C17H28BrNO3 B4233941 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol](/img/structure/B4233941.png)
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol
Vue d'ensemble
Description
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the angiotensin II type 1 receptor (AT1R), which is involved in regulating blood pressure and cardiovascular function.
Mécanisme D'action
The mechanism of action of 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol involves selective antagonism of the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol. This receptor is a G protein-coupled receptor that is activated by angiotensin II, a peptide hormone that regulates blood pressure and cardiovascular function. By blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, this compound inhibits the effects of angiotensin II, leading to decreased blood pressure and cardiovascular function.
Biochemical and Physiological Effects
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol has been shown to have several biochemical and physiological effects in scientific research. In cardiovascular disease, this compound has been shown to have antihypertensive effects by decreasing blood pressure and improving cardiovascular function. In cancer research, this compound has been studied for its potential to inhibit tumor growth and metastasis by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is also involved in promoting angiogenesis and tumor cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol in lab experiments is its selective antagonism of the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol. One direction is to further explore its potential therapeutic applications in cardiovascular disease and cancer. Another direction is to investigate its mechanism of action in more detail, including its effects on downstream signaling pathways and gene expression. Additionally, future research could focus on developing more selective and potent 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol antagonists based on the structure of 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol.
Applications De Recherche Scientifique
2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol has been studied for its potential therapeutic applications in various fields of research, including cardiovascular disease, hypertension, and cancer. In cardiovascular disease, this compound has been shown to have antihypertensive effects by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is involved in regulating blood pressure and cardiovascular function. In cancer research, this compound has been studied for its potential to inhibit tumor growth and metastasis by blocking the 2-[(2-bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol, which is also involved in promoting angiogenesis and tumor cell proliferation.
Propriétés
IUPAC Name |
2-[(2-bromo-4-butoxy-5-ethoxyphenyl)methylamino]butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BrNO3/c1-4-7-8-22-17-10-15(18)13(9-16(17)21-6-3)11-19-14(5-2)12-20/h9-10,14,19-20H,4-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENJSIHYUIRPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)CNC(CC)CO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromo-4-butoxy-5-ethoxybenzyl)amino]-1-butanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4233868.png)
![N-[3-(3-formyl-1H-indol-1-yl)-2-hydroxypropyl]-N-(2-furylmethyl)-4-methylbenzenesulfonamide](/img/structure/B4233874.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4233880.png)
![1-[4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B4233885.png)
![2-{[8,8-dimethyl-11-(4-morpholinyl)-7,10-dihydro-8H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B4233893.png)
![ethyl 4-({4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B4233902.png)


![ethyl 3-({[3-(4-fluorobenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4233935.png)
![N-(3-chloro-4-methylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4233942.png)

![2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4233955.png)

